2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
Overview
Description
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H6ClF3N2O. It is a pyrimidine derivative, characterized by the presence of chloro, ethoxy, and trifluoromethyl groups attached to the pyrimidine ring.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are crucial for its function in biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream effects . Additionally, it can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes can have significant impacts on cellular metabolism, affecting the overall metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . Studies have shown that its stability can be influenced by various factors, such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound can also result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, such as cellular damage or organ dysfunction. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect the metabolic flux, altering the levels of metabolites and the overall metabolic balance within the cell. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential effects on physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-ethoxy-6-(trifluoromethyl)pyrimidine .
Scientific Research Applications
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine
- 2-Chloro-4-ethoxy-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-ethoxy-6-(difluoromethyl)pyrimidine
Uniqueness
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of chloro, ethoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-5-3-4(7(9,10)11)12-6(8)13-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABPHJLFXMGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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